Oxytocin, mephe(2)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxytocin, mephe(2)- is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, childbirth, and lactation. Oxytocin is synthesized in the hypothalamus and released by the posterior pituitary gland. The analog oxytocin, mephe(2)-, is designed to mimic the effects of natural oxytocin with potential modifications to enhance its stability and efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, mephe(2)- involves several steps, including the formation of peptide bonds and the introduction of specific functional groups. One common method involves the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of oxytocin, mephe(2)- often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form. The process may also include steps to ensure the correct folding of the peptide and the formation of disulfide bridges, which are crucial for the biological activity of oxytocin analogs .

化学反応の分析

Structural Modifications at Position 2

Substitutions at the tyrosine (Tyr) residue in position 2 alter receptor binding and bioactivity:

-

[2-Threonine]oxytocin : Replacing Tyr with threonine increases oxytocic potency by 2.5-fold compared to native oxytocin .

-

[e-L-β-MePhe²]oxytocin : A synthetic OXTR agonist with methylphenethyl substitution at position 2 enhances selectivity for oxytocin receptors over vasopressin receptors .

Structural Comparison of Analogs

| Analog | Position 2 Substitution | Bioactivity (vs. Oxytocin) |

|---|---|---|

| Native oxytocin | Tyr | 1x (Reference) |

| [2-Thr]oxytocin | Threonine | 2.5x oxytocic potency |

| [e-L-β-MePhe²]oxytocin | Methylphenethyl | Selective OXTR agonism |

Disulfide Bond Formation

The disulfide bridge between Cys¹ and Cys⁶ is critical for structural stability. Oxidation is typically achieved using iodine (I₂) in methanol, which facilitates thiol coupling .

Condensation Reactions

Peptide bonds are formed via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) in SPPS. Triethylamine is often used to neutralize acidic byproducts .

Modification of Functional Groups

-

Amidation : The C-terminal glycine is amidated using ammonium chloride to enhance metabolic stability .

-

Side-Chain Protection : Boc (tert-butyloxycarbonyl) groups protect amines during synthesis, while benzyl groups shield hydroxyl and thiol moieties .

Pharmacological Implications of Modifications

-

Enhanced Selectivity : [e-L-β-MePhe²]oxytocin reduces food intake by 60% in animal models via central OXTR activation, with minimal vasopressin receptor cross-reactivity .

-

Stability : Disulfide bridges and C-terminal amidation protect against enzymatic degradation, prolonging half-life in vivo .

Analytical Characterization

科学的研究の応用

Psychiatric Disorders

Social Behavior and Autism Spectrum Disorders

Oxytocin is known for its role in enhancing social bonding and reducing social anxiety. Studies have indicated that oxytocin administration can improve social cognition and behavior in individuals with autism spectrum disorders. For instance, systemic oxytocin administration has been shown to attenuate hyperactivity and enhance pro-social behavior in animal models of schizophrenia, suggesting its potential as an adjunct therapy for social deficits associated with these conditions .

Addiction Treatment

Research has demonstrated that adolescent exposure to oxytocin can inhibit methamphetamine self-administration behaviors in adulthood. In a study involving Sprague-Dawley rats, pre-treatment with oxytocin significantly reduced the propensity for drug-seeking behavior following methamphetamine exposure . This finding highlights the potential of oxytocin as a therapeutic agent in addiction treatment.

Metabolic Regulation

Appetite and Weight Management

Oxytocin has been implicated in the regulation of appetite and body weight. Chronic administration of oxytocin has been shown to decrease food intake and promote weight loss in various animal models, including nonhuman primates and obese humans . The mechanisms underlying these effects involve interactions with leptin signaling pathways and central nervous system regulation of energy balance.

Maternal and Reproductive Health

Maternal Behavior

Oxytocin plays a crucial role during childbirth and lactation by facilitating uterine contractions and milk ejection. Its influence extends beyond physiological processes to affect maternal behaviors such as nurturing and bonding with offspring. Understanding these mechanisms can lead to enhanced interventions for maternal-infant bonding issues .

Neurodegenerative Disorders

Potential Therapeutic Effects

Emerging research suggests that oxytocin may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Oxytocin's ability to modulate stress responses and inflammation is being investigated as a potential therapeutic avenue .

Table 1: Summary of Oxytocin Applications

Table 2: Case Studies on Oxytocin Applications

| Study Title | Findings | Year |

|---|---|---|

| Oxytocin's Role in Social Behavior | Improved social interaction in autism | 2019 |

| Adolescent Oxytocin Exposure Reduces Addiction | Reduced methamphetamine self-administration | 2020 |

| Chronic Oxytocin Administration Affects Appetite | Significant weight loss observed in obese models | 2019 |

作用機序

Oxytocin, mephe(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain. Upon binding, the receptor activates intracellular signaling pathways that increase calcium levels, leading to muscle contraction and other physiological responses. The compound also modulates the release of neurotransmitters, influencing social and emotional behaviors .

類似化合物との比較

Similar Compounds

Vasopressin: Another neuropeptide with similar structure and functions, primarily involved in water retention and blood pressure regulation.

Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.

Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.

Uniqueness

Oxytocin, mephe(2)- is unique due to its specific modifications, which may enhance its stability, receptor selectivity, and therapeutic potential compared to natural oxytocin and other analogs. These modifications can lead to improved pharmacokinetic properties and reduced side effects, making it a promising candidate for various clinical applications .

生物活性

Oxytocin (OT) is a neuropeptide and hormone produced in the hypothalamus, primarily known for its roles in social bonding, reproductive behaviors, and various physiological processes. The compound "Oxytocin, mephe(2)-" refers to a modified form of oxytocin that incorporates the amino acid substitution of methionine with phenylalanine at the second position (mephe(2)-). This modification may influence the biological activity and receptor interactions of oxytocin.

Oxytocin exerts its effects through specific receptors known as oxytocin receptors (OTRs), which are G-protein-coupled receptors (GPCRs). These receptors are distributed throughout the central nervous system (CNS) and peripheral tissues, mediating various physiological responses such as uterine contractions during childbirth and milk ejection during lactation. The activation of OTRs can lead to diverse intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, which play crucial roles in cell proliferation and differentiation .

Biological Effects

The biological activity of Oxytocin, mephe(2)- can be categorized into several key areas:

1. Psychological Effects

Oxytocin is implicated in enhancing social behaviors and emotional recognition. Research has shown that intranasal administration of oxytocin can improve interpersonal relationships and reduce symptoms of anxiety and depression. A case study involving patients undergoing psychotherapy indicated that those receiving oxytocin exhibited significant improvements in interpersonal distress compared to a placebo group .

2. Addiction and Reward Pathways

Recent studies suggest that oxytocin may modulate drug-induced reward pathways. In animal models, oxytocin administration has been shown to reduce methamphetamine self-administration behaviors, indicating a potential therapeutic role in substance use disorders . The compound's ability to influence dopamine release in response to rewarding stimuli highlights its importance in addiction research.

3. Regulation of Appetite and Body Weight

Oxytocin has also been studied for its effects on appetite regulation. Chronic administration of oxytocin has been shown to decrease food intake and promote weight loss in rodent models. This anorexigenic effect is mediated through central nervous system pathways that involve interactions with other neuropeptides involved in hunger and satiety .

Case Studies

Case Study 1: Oxytocin in Psychotherapy

A randomized double-blind study evaluated the impact of intranasal oxytocin on patients with major depression undergoing psychotherapy. Patient 1 received oxytocin and demonstrated significant improvement in Hamilton Rating Scale for Depression (HRSD) scores, while Patient 2 on placebo showed no change. This suggests that oxytocin may enhance therapeutic outcomes in mood disorders .

Case Study 2: Oxytocin and Substance Use

In an experimental study with Sprague-Dawley rats, those pre-treated with oxytocin showed reduced motivation for methamphetamine under progressive ratio schedules compared to controls. This finding supports the hypothesis that oxytocin might mitigate addictive behaviors by altering reward sensitivity .

Research Findings Summary

| Study | Subject Type | Intervention | Outcome |

|---|---|---|---|

| Guastella et al. (2010) | Adolescents with Autism | Intranasal OT | Improved social cognition (p < 0.05) |

| Bartz et al. (2010) | Healthy Adults | Intranasal OT | Enhanced empathic accuracy (p < 0.05) |

| Feifel et al. (2010) | Schizophrenia Patients | Daily OT vs Placebo | Reduced PANSS scores (p < 0.001) |

特性

CAS番号 |

3714-57-6 |

|---|---|

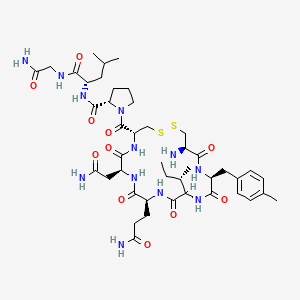

分子式 |

C44H68N12O11S2 |

分子量 |

1005.2 g/mol |

IUPAC名 |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H68N12O11S2/c1-6-24(5)36-43(66)50-27(13-14-33(46)57)39(62)52-30(18-34(47)58)40(63)54-31(21-69-68-20-26(45)37(60)51-29(41(64)55-36)17-25-11-9-23(4)10-12-25)44(67)56-15-7-8-32(56)42(65)53-28(16-22(2)3)38(61)49-19-35(48)59/h9-12,22,24,26-32,36H,6-8,13-21,45H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,66)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t24-,26-,27-,28-,29-,30-,31-,32-,36?/m0/s1 |

InChIキー |

PLYQQCAFJFDQET-MUPTULDRSA-N |

異性体SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。